3-chloro-N-methylpyridin-2-amine
Overview
Description
3-Chloro-N-methylpyridin-2-amine is a chemical compound with the CAS number 468718-67-4 . It has a molecular weight of 142.59 . The compound is stored in a dark place, under an inert atmosphere, at room temperature . It is a liquid in its physical form .
Molecular Structure Analysis
The InChI code for 3-chloro-N-methylpyridin-2-amine is 1S/C6H7ClN2/c1-8-6-5(7)3-2-4-9-6/h2-4H,1H3,(H,8,9) . This indicates the presence of a pyridine ring with a chlorine atom and a methylamine group attached.Chemical Reactions Analysis
While specific chemical reactions involving 3-chloro-N-methylpyridin-2-amine are not available, it’s worth noting that pyridine derivatives have been used in a wide range of chemical reactions. For instance, they have been used in the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp .Physical And Chemical Properties Analysis
3-Chloro-N-methylpyridin-2-amine is a liquid at room temperature . It has a molecular weight of 142.59 . The compound should be stored in a dark place, under an inert atmosphere .Scientific Research Applications
Summary of the Application
“3-chloro-N-methylpyridin-2-amine” is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . These compounds have significant biological and therapeutic value, particularly in the pharmaceutical industry .
Methods of Application or Experimental Procedures
The synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions were mild and metal-free .
Results or Outcomes
The synthesis resulted in the formation of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . These compounds have received great attention in recent years due to their varied medicinal applications .
In addition, “3-chloro-N-methylpyridin-2-amine” is available for purchase from various biochemical companies for research purposes . This suggests that it may be used in a variety of experimental contexts, depending on the specific research goals.
In addition, “3-chloro-N-methylpyridin-2-amine” is available for purchase from various biochemical companies for research purposes . This suggests that it may be used in a variety of experimental contexts, depending on the specific research goals.
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-chloro-N-methylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-8-6-5(7)3-2-4-9-6/h2-4H,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URNJJUZDJRFLQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80592897 | |
Record name | 3-Chloro-N-methylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80592897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-methylpyridin-2-amine | |
CAS RN |
468718-67-4 | |
Record name | 3-Chloro-N-methyl-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=468718-67-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-N-methylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80592897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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